molecular formula C15H13ClO4 B6405570 4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid CAS No. 1261948-78-0

4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid

Cat. No.: B6405570
CAS No.: 1261948-78-0
M. Wt: 292.71 g/mol
InChI Key: FMTRFLKXYJGCGE-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoic acid with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-(2,4-dimethoxyphenyl)benzoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-(2,4-dimethoxyphenyl)benzaldehyde or this compound.

    Reduction: Formation of 3-(2,4-dimethoxyphenyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,4’-dimethoxybenzophenone: Similar structure but with a ketone group instead of a carboxylic acid.

    2-Chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Similar structure with additional methoxybenzyloxy groups.

Uniqueness

4-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4-chloro-3-(2,4-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-5-11(14(8-10)20-2)12-7-9(15(17)18)3-6-13(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTRFLKXYJGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690809
Record name 6-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-78-0
Record name 6-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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